molecular formula C15H14N2O3 B8400074 2,3-Dihydro-N-(4-pyridinylmethyl)-1,4-benzodioxin-5-carboxamide CAS No. 261767-11-7

2,3-Dihydro-N-(4-pyridinylmethyl)-1,4-benzodioxin-5-carboxamide

Cat. No.: B8400074
CAS No.: 261767-11-7
M. Wt: 270.28 g/mol
InChI Key: HFSBFROXGDFMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-N-(4-pyridinylmethyl)-1,4-benzodioxin-5-carboxamide is a useful research compound. Its molecular formula is C15H14N2O3 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

261767-11-7

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

InChI

InChI=1S/C15H14N2O3/c18-15(17-10-11-4-6-16-7-5-11)12-2-1-3-13-14(12)20-9-8-19-13/h1-7H,8-10H2,(H,17,18)

InChI Key

HFSBFROXGDFMNF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N′-Carbonyidiimidazole (1.62 g, 10 mmol) was added to a stirred solution of 2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid(1.64 g, 10 mmol) in tetrahydrofuran (25 mL) and the resulting solution was heated at 60° C. for 15 minutes. The solution was cooled to room temperature and -4-(aminomethyl)pyridine (1.08 g, 10 mmol) was added. The reaction mixture was heated at 60° C. for 2 hours, cooled, poured into water, and extracted 3 times with ethyl acetate. The combined ethyl acetate extract was dried (Na2SO4) and evaporated in vacuo to a crystalline residue which was triturated with water, filtered, and dried in vacuo to give 2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid (pyridin-4-ylmethyl)amide as a white solid (1.95 g, 72%); m.p. 120-121° C.
[Compound]
Name
N,N′-Carbonyidiimidazole
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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